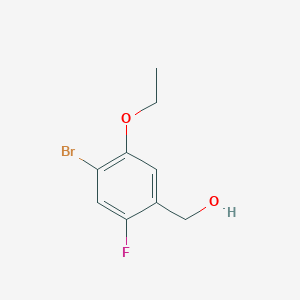

(4-Bromo-5-ethoxy-2-fluorophenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrFO2 |

|---|---|

Molecular Weight |

249.08 g/mol |

IUPAC Name |

(4-bromo-5-ethoxy-2-fluorophenyl)methanol |

InChI |

InChI=1S/C9H10BrFO2/c1-2-13-9-3-6(5-12)8(11)4-7(9)10/h3-4,12H,2,5H2,1H3 |

InChI Key |

KYCWSMPNTGLBCU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)CO)F)Br |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 4 Bromo 5 Ethoxy 2 Fluorophenyl Methanol

Derivatization at the Benzylic Alcohol Moiety

The benzylic alcohol functional group is a key site for chemical modification, allowing for oxidation, esterification, etherification, and halogenation.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of (4-Bromo-5-ethoxy-2-fluorophenyl)methanol can be oxidized to form the corresponding aldehyde, 4-bromo-5-ethoxy-2-fluorobenzaldehyde, or further to the carboxylic acid, 4-bromo-5-ethoxy-2-fluorobenzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. While specific documented examples for this exact molecule are not prevalent in the provided search results, the oxidation of benzylic alcohols is a fundamental and well-established transformation in organic synthesis. masterorganicchemistry.com

For instance, reagents like pyridinium (B92312) chlorochromate (PCC) are commonly used for the selective oxidation of primary alcohols to aldehydes, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the alcohol directly to a carboxylic acid. masterorganicchemistry.com

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification and etherification reactions. These reactions are crucial for creating derivatives with altered physical and chemical properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) in the presence of an acid catalyst. This results in the formation of a benzylic ester.

Etherification involves the reaction of the alcohol with an alkyl halide or another suitable electrophile under basic conditions to form an ether. For example, reacting this compound with an alkyl halide in the presence of a base like sodium hydride would yield the corresponding benzyl (B1604629) ether. A related compound, [4-Bromo-2-fluoro-5-(methoxymethyl)phenyl]methanol, highlights the presence of an ether linkage on a similar molecular scaffold. nih.gov

Halogenation of the Benzylic Carbon to form Benzylic Halides

The conversion of the benzylic alcohol to a benzylic halide is a key transformation that introduces a good leaving group, facilitating subsequent nucleophilic substitution or organometallic reactions. numberanalytics.com This transformation can be accomplished using various halogenating agents. For instance, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would yield the corresponding benzylic chloride or bromide.

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is a classic method for the selective bromination of the benzylic position. masterorganicchemistry.comscientificupdate.com This reaction proceeds via a free radical mechanism, favored by the stability of the resulting benzylic radical. youtube.com

Reactions Involving Aromatic Substituents

The bromo and fluoro groups on the aromatic ring of this compound provide handles for further functionalization, most notably through cross-coupling reactions.

Transformations of the Bromo Group

The bromine atom is a particularly versatile substituent for engaging in various cross-coupling reactions.

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. mdpi.com In this reaction, the bromo-substituted aromatic ring can be coupled with an organoboron reagent, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of substituents at the position of the bromine atom. For example, reacting a derivative of this compound with an arylboronic acid under Suzuki conditions would lead to the formation of a biaryl compound. mdpi.com

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This reaction enables the coupling of the bromo-substituted arene with an amine (primary or secondary) in the presence of a palladium catalyst and a strong base. This is a key method for synthesizing arylamine derivatives.

The following table summarizes the key transformations of this compound:

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | PCC | Aldehyde |

| Oxidation | KMnO4, H2CrO4 | Carboxylic Acid |

| Esterification | Carboxylic Acid/Derivative, Acid Catalyst | Benzylic Ester |

| Etherification | Alkyl Halide, Base | Benzylic Ether |

| Halogenation | SOCl2, PBr3, NBS | Benzylic Halide |

| Suzuki Coupling | Organoboron Reagent, Pd Catalyst, Base | Biaryl Compound |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | Arylamine |

Nucleophilic Aromatic Substitution (SNAr) on Activated Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aryl halides. The viability of an SNAr reaction depends on the presence of a good leaving group and sufficient activation of the aromatic ring, typically by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

In this compound, the aromatic ring is substituted with two halogen atoms, fluorine and bromine, which can act as leaving groups. The ring also contains an electron-donating ethoxy group and a weakly deactivating hydroxymethyl group. For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. The rate-determining step is generally the initial nucleophilic attack to form a resonance-stabilized carbanion known as a Meisenheimer complex. nih.gov

The reactivity of the two potential leaving groups, bromide and fluoride (B91410), is a key consideration. The carbon-fluorine bond is significantly stronger than the carbon-bromine bond. However, in SNAr reactions, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon atom very electrophilic and susceptible to nucleophilic attack. uni.lu This electronic effect often makes fluoride the better leaving group in activated systems, as the rate-determining step is the attack on the ring, not the cleavage of the carbon-halogen bond. uni.lu

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on SNAr Reactivity |

|---|---|---|---|---|

| -F | 2 | Strongly Withdrawing (-I) | Weakly Donating (+M) | Activates attached carbon for attack, can be a good leaving group |

| -Br | 4 | Withdrawing (-I) | Weakly Donating (+M) | Potential leaving group |

| -OCH2CH3 | 5 | Weakly Withdrawing (-I) | Strongly Donating (+M) | Deactivating |

| -CH2OH | 1 | Weakly Withdrawing (-I) | N/A | Weakly Deactivating |

Modifications of the Ethoxy Group

Cleavage Reactions of the Ether Linkage

The cleavage of the ether bond in aryl alkyl ethers is a common transformation, typically achieved under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Following protonation, a nucleophile attacks the alkyl portion of the ether.

For this compound, the ethoxy group is an aryl alkyl ether. Treatment with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) would protonate the ether oxygen. The subsequent step involves the nucleophilic attack of the halide ion (Br⁻ or I⁻) on the ethyl group via an SN2 mechanism. masterorganicchemistry.comyoutube.com This pathway is favored because the alternative, an SN1 reaction, would require the formation of an unstable primary carbocation, while SNAr on the unactivated phenyl ring is not feasible. The products of this reaction would be (4-Bromo-2-fluoro-5-hydroxyphenyl)methanol and the corresponding ethyl halide. Diaryl ethers are generally resistant to cleavage by this method. libretexts.org

| Reagent | Mechanism | Typical Conditions | Potential Products |

|---|---|---|---|

| HBr or HI | Acid-catalyzed SN2 | Aqueous solution, heat | (4-Bromo-2-fluoro-5-hydroxyphenyl)methanol + Ethyl Halide |

| BBr3 or BCl3 | Lewis acid-mediated cleavage | Anhydrous solvent (e.g., CH2Cl2), often at low temperature | (4-Bromo-2-fluoro-5-hydroxyphenyl)methanol |

Functionalization of the Alkyl Chain

Direct functionalization of the ethyl chain of the ethoxy group while it is attached to the aromatic ring is a less common transformation. Such reactions typically require the generation of a radical at the alkyl position. For instance, free-radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator could potentially introduce a bromine atom onto the ethyl chain, preferentially at the benzylic-like position (alpha to the oxygen). However, the reactivity of other sites on the molecule, particularly the benzylic alcohol, would present a significant challenge for selectivity. There is no specific literature available describing this transformation for this compound.

Reactions of the Fluoro Group

Defluorination Studies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making defluorination reactions challenging. nih.gov The degradation of polyfluorinated compounds often requires specialized and harsh conditions, such as reductive methods using potent reducing agents, oxidative methods, or enzymatic catalysis. nih.govresearchgate.netresearchgate.net

For a molecule like this compound, defluorination under standard laboratory conditions is highly unlikely. Reductive defluorination might be achievable using systems like activated magnesium reagents or specific photocatalytic methods, but these are not routine transformations. researchgate.netnih.gov Enzymatic defluorination, while a topic of significant research for environmental remediation of polyfluorinated substances (PFAS), relies on highly specific enzymes like dehalogenases that are not broadly applicable to complex substituted aromatics. nih.govresearchgate.net

Role in Aromatic Ring Activation/Deactivation

However, fluorine can also donate electron density back to the ring via resonance (+M effect) through its lone pairs. This resonance effect directs incoming electrophiles to the ortho and para positions. Among the halogens, the +M effect is strongest for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. This can, in some specific cases, make fluorobenzene (B45895) more reactive towards certain electrophiles at the para position than benzene (B151609) itself, an anomalous activating effect. masterorganicchemistry.com

In this compound, the fluorine atom at position 2, along with the bromine at position 4, inductively deactivates the ring. The powerful +M effect of the ethoxy group at position 5 is the dominant activating and directing influence. Therefore, in a potential electrophilic substitution reaction, the fluorine atom would act as a deactivator and an ortho/para director (relative to itself), but its influence would be modulated by the stronger directing effects of the ethoxy and hydroxymethyl groups.

Mechanistic Investigations of Key Transformations

A thorough review of scientific databases and publications reveals a notable absence of specific studies focused on the mechanistic aspects of reactions involving this compound. This includes a lack of published data on reaction kinetic studies, transition state analysis, and the stereochemical outcomes of its transformations.

Reaction Kinetic Studies

No specific reaction kinetic studies for this compound have been identified in the public domain. Such studies would be crucial for understanding the rate at which it reacts under various conditions and would provide valuable insights into the factors influencing its reactivity, such as temperature, concentration, and catalyst choice. The absence of this data limits the quantitative understanding of its chemical behavior.

Transition State Analysis for Reaction Pathways

Similarly, there is a lack of publicly available research on the transition state analysis for reaction pathways involving this compound. Computational and experimental studies in this area would be instrumental in elucidating the energy barriers of its reactions, identifying key intermediates, and confirming proposed reaction mechanisms. Without this information, the precise pathways of its transformations remain speculative.

Stereochemical Outcomes of Reactions

While the principles of stereochemistry are fundamental to organic chemistry, specific investigations into the stereochemical outcomes of reactions involving this compound are not reported in the available literature. As the molecule itself is prochiral, its reactions to form chiral centers could potentially yield a mixture of stereoisomers. However, without experimental data, the stereoselectivity or stereospecificity of such reactions cannot be confirmed.

3.1.1.4. Two Dimensional Nmr Techniques E.g., Cosy, Hmqc, Hmbc

Advanced Spectroscopic Methods for Structural Assignment

Advanced spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of organic molecules. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the carbon-hydrogen framework.

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. It provides information about the number of different types of nuclei, their chemical environment, and their connectivity within a molecule. For the structural elucidation of (4-bromo-5-ethoxy-2-fluorophenyl)methanol, both ¹H and ¹³C NMR would be employed, with ¹H NMR providing key insights into the proton environments.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons of the hydroxymethyl group, and the protons of the ethoxy group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons, which is in turn affected by the electronic effects of the substituents on the benzene (B151609) ring.

Aromatic Protons: The benzene ring has two protons. The proton at the C3 position is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³JH-F). Its chemical shift will be influenced by the deshielding effect of the adjacent fluorine and the hydroxymethyl group. The proton at the C6 position will also appear as a doublet, but due to coupling with the fluorine atom four bonds away (⁴JH-F). Its chemical shift will be deshielded by the adjacent bromine and ethoxy groups. The expected chemical shift range for these aromatic protons is between 6.5 and 8.5 ppm. libretexts.org

Hydroxymethyl Protons (-CH₂OH): The two protons of the methylene group attached to the benzene ring are expected to appear as a singlet, or a finely split doublet due to coupling with the hydroxyl proton, typically in the range of 4.5 to 5.5 ppm. oregonstate.eduhmdb.cachemicalbook.com The exact chemical shift is influenced by the deshielding effect of the aromatic ring and the adjacent oxygen atom. The hydroxyl proton itself is expected to produce a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

Ethoxy Protons (-OCH₂CH₃): The ethoxy group will give rise to two distinct signals. The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the three adjacent methyl protons. These protons are deshielded by the adjacent oxygen atom and are expected to have a chemical shift in the range of 3.5 to 4.5 ppm. oregonstate.educhemistrysteps.com The methyl protons (-CH₃) will appear as a triplet due to coupling with the two adjacent methylene protons, with an expected chemical shift in the more shielded region of 1.0 to 1.5 ppm. oregonstate.educhemistrysteps.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.3 - 7.6 | d | ³JH-F ≈ 8-10 |

| H-6 | ~7.0 - 7.3 | d | ⁴JH-F ≈ 4-6 |

| -CH ₂OH | ~4.6 - 4.8 | s or d | J ≈ 5-7 (if coupled to -OH) |

| -CH₂OH | Variable (broad) | s | - |

| -OCH ₂CH₃ | ~4.0 - 4.2 | q | J ≈ 7.0 |

| -OCH₂CH ₃ | ~1.3 - 1.5 | t | J ≈ 7.0 |

This table presents predicted data based on established chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary.

Analysis of this compound

This article focuses exclusively on the chemical compound this compound, with a detailed examination of its Carbon-13 (¹³C) NMR chemical shift analysis.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of this compound provides critical insights into the carbon framework of the molecule. Each unique carbon atom in the molecule resonates at a specific chemical shift (δ), measured in parts per million (ppm), which is influenced by its local electronic environment. The substituents on the benzene ring—a bromine atom, an ethoxy group, a fluorine atom, and a hydroxymethyl group—each exert distinct electronic effects (inductive and resonance) that deshield or shield the various carbon nuclei, leading to a characteristic pattern of signals in the ¹³C NMR spectrum.

A detailed analysis of the ¹³C NMR spectrum allows for the unambiguous assignment of each carbon atom. The presence of the electronegative fluorine atom results in characteristic C-F coupling, which can be observed in the spectrum and aids in the assignment of the fluorinated carbon and its neighbors.

Detailed Research Findings

As of the latest available data, specific, experimentally-derived ¹³C NMR chemical shift values for this compound are not available in the public domain or peer-reviewed literature. While ¹³C NMR data for structurally related compounds, such as those containing a (2-bromo-4-fluorophenyl) moiety or other substituted phenylmethanols, have been reported, a direct and detailed analysis for the title compound cannot be definitively presented without the actual spectral data.

For a comprehensive analysis, the anticipated ¹³C NMR spectrum would display distinct signals for the six aromatic carbons, the hydroxymethyl carbon, and the two carbons of the ethoxy group. The chemical shifts would be interpreted as follows:

Aromatic Carbons: The carbon bearing the fluorine atom (C-2) would exhibit a large one-bond C-F coupling constant and would be significantly deshielded. The carbons ortho and para to the fluorine (C-1, C-3) would show smaller two- and three-bond C-F couplings, respectively. The bromine atom at C-4 would cause a notable downfield shift for the carbon it is attached to. The ethoxy group at C-5 would influence the chemical shifts of the adjacent carbons through its electron-donating resonance effect.

Hydroxymethyl Carbon (-CH₂OH): The signal for this carbon would appear in the typical range for a primary alcohol, generally between 60-70 ppm.

Ethoxy Group (-OCH₂CH₃): Two distinct signals would be observed for the ethoxy group. The methylene carbon (-OCH₂-) would be found further downfield (typically 60-70 ppm) due to its direct attachment to the electronegative oxygen atom, while the methyl carbon (-CH₃) would appear at a much higher field (typically 15-20 ppm).

To facilitate a precise and scientifically accurate analysis, the acquisition of experimental ¹³C NMR data for this compound is essential.

Data Table of ¹³C NMR Chemical Shifts

Awaiting experimental data for the compilation of the ¹³C NMR chemical shift table for this compound.

Applications of 4 Bromo 5 Ethoxy 2 Fluorophenyl Methanol As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Complex Aromatic Systems

The structural framework of (4-Bromo-5-ethoxy-2-fluorophenyl)methanol provides multiple reaction sites, making it an excellent precursor for the synthesis of complex aromatic systems. The bromine atom, in particular, is a key functional group that allows for the introduction of various aryl or alkyl substituents through transition-metal-catalyzed cross-coupling reactions.

Detailed research findings have shown that related bromo-substituted aromatic compounds are pivotal in constructing biaryl systems, which are common motifs in many biologically active molecules and functional materials. For instance, Suzuki-Miyaura cross-coupling reactions of aryl halides are a well-established method for forming carbon-carbon bonds. ijacskros.com The bromo substituent on the phenyl ring of this compound can readily participate in such reactions with a variety of boronic acids or esters to yield complex biaryl structures. The presence of the ethoxy and fluoro groups can influence the electronic properties of the aromatic ring, thereby affecting the efficiency and regioselectivity of these coupling reactions.

Furthermore, the benzylic alcohol functionality can be transformed into other functional groups, such as aldehydes or ketones, which can then undergo further reactions to build even more complex aromatic systems. For example, oxidation of the alcohol to an aldehyde would allow for subsequent Wittig reactions or aldol (B89426) condensations, expanding the molecular complexity. The synthesis of diarylmethanes, which are key building blocks for SGLT2 inhibitors, often involves the reduction of a diarylketone intermediate that can be formed from precursors with similar substitution patterns. nih.gov

Building Block for Heterocyclic Compounds

This compound serves as a valuable starting material for the synthesis of a wide array of heterocyclic compounds. The inherent functionalities of the molecule can be strategically utilized to construct various ring systems that are prevalent in medicinal chemistry and materials science.

The benzylic alcohol can be a precursor for the formation of oxygen-containing heterocycles. For example, intramolecular cyclization reactions can lead to the formation of substituted furanones or other related structures. While direct examples with this specific compound are not prevalent in the literature, the general reactivity of substituted benzyl (B1604629) alcohols supports this application. nih.gov

More significantly, the bromine atom can be used in transition-metal-catalyzed reactions to introduce nitrogen- or sulfur-containing heterocycles. For instance, Buchwald-Hartwig amination of the aryl bromide with various amines can lead to the synthesis of substituted anilines, which are precursors to a multitude of nitrogen-containing heterocycles like quinolines and indoles. rsc.org Similarly, coupling with thiols can introduce sulfur-containing moieties. The synthesis of various heterocyclic compounds often relies on the strategic functionalization of aromatic precursors. researchgate.net

A notable application is in the synthesis of pyrimidine (B1678525) derivatives. Research has shown that bromo-substituted pyrimidines can be coupled with other molecules to create complex heterocyclic structures with significant biological activity. acs.orgacs.org The (4-bromo-5-ethoxy-2-fluorophenyl) moiety can be incorporated into larger heterocyclic systems through such coupling strategies.

Role in Cascade and Multi-Component Reactions

Cascade reactions and multi-component reactions (MCRs) are powerful tools in modern organic synthesis for the rapid construction of complex molecules from simple starting materials in a single operation. The functional group array of this compound makes it an ideal candidate for participation in such transformations.

The benzylic alcohol can initiate cascade reactions, for instance, through an initial oxidation to an aldehyde, which can then participate in a series of subsequent intramolecular or intermolecular reactions. researchgate.net The presence of the bromo, ethoxy, and fluoro substituents can influence the reactivity and selectivity of these cascade sequences. For example, electron-donating and withdrawing groups on the aromatic ring can affect the reactivity of intermediates in Friedel-Crafts type reactions, which can be part of a cascade sequence. rsc.org

In the realm of MCRs, which are highly valued in drug discovery for generating libraries of structurally diverse compounds, this compound can serve as a key building block. nih.gov For instance, after conversion of the alcohol to an aldehyde, it can participate in well-known MCRs like the Ugi or Passerini reactions. The resulting products would incorporate the synthetically versatile bromo-ethoxy-fluorophenyl scaffold. The development of novel anticancer drugs has benefited from MCR strategies that utilize structurally diverse building blocks.

Asymmetric Synthesis and Chiral Derivatization

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern medicinal chemistry. This compound and its derivatives are valuable substrates in asymmetric synthesis and for chiral derivatization.

The benzylic alcohol itself is a prochiral center, and its oxidation to a ketone, (4-bromo-5-ethoxy-2-fluorophenyl)methanone, provides a substrate for asymmetric reduction to regenerate the alcohol in an enantiomerically enriched form. This is a common strategy for producing chiral benzylic alcohols, which are important intermediates in the synthesis of many pharmaceuticals.

Furthermore, the alcohol can be used as a chiral derivatizing agent. By reacting with a chiral acid or its derivative, a diastereomeric mixture of esters can be formed, which can then be separated by chromatography. This is a standard method for resolving racemic mixtures of chiral acids. Conversely, if the alcohol is resolved into its enantiomers, it can be used to determine the enantiomeric purity of chiral acids.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of compounds (libraries) for high-throughput screening in drug discovery and materials science. nih.gov The unique substitution pattern of this compound makes it an excellent scaffold for the generation of such libraries. researchgate.netnih.gov

The bromine atom provides a key handle for diversification through various cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. The benzylic alcohol can be converted into other functional groups, such as an aldehyde, ketone, or amine, each providing further points for diversification. For example, conversion to an aldehyde would allow for the generation of a library of substituted alkenes via the Wittig reaction or a library of secondary alcohols via Grignard addition.

The concept of a "Scaffold-Linker-Functional Group" approach in combinatorial chemistry highlights the importance of a conserved core structure, which in this case would be the 4-bromo-5-ethoxy-2-fluorophenyl moiety. nih.gov By systematically varying the substituents attached to this scaffold, a large and diverse library of compounds can be generated, increasing the probability of identifying molecules with desired biological or material properties. The structural diversity offered by such a scaffold is crucial for exploring chemical space effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.